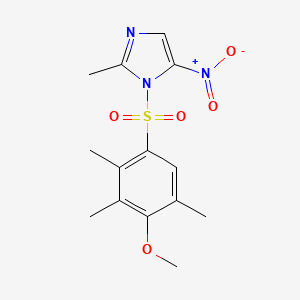

1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

Description

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a structurally complex imidazole derivative characterized by a sulfonyl-linked 4-methoxy-2,3,5-trimethylbenzene group and a nitro substituent at the 5-position of the imidazole ring.

Properties

IUPAC Name |

1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-8-6-12(9(2)10(3)14(8)22-5)23(20,21)16-11(4)15-7-13(16)17(18)19/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZVVWJAYMIPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a synthetic compound belonging to the class of sulfonamides. Its unique chemical structure incorporates a sulfonyl group attached to a 5-nitro-1H-imidazole moiety, which contributes to its notable biological activities, particularly antibacterial and antifungal properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various pathogens, and potential applications in pharmaceuticals.

- Molecular Formula : C₁₄H₁₇N₃O₅S

- Molecular Weight : 339.37 g/mol

- Appearance : Pale-yellow crystalline powder

- Solubility : Soluble in polar solvents such as dimethyl sulfoxide, methanol, and ethanol .

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth. This inhibition is often linked to the presence of the nitro group in its structure, which enhances antimicrobial efficacy. The compound acts by interfering with bacterial metabolic pathways or by binding to specific enzymes or receptors involved in bacterial survival and replication.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes some key findings regarding its antibacterial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. It has been tested against common pathogens such as Candida albicans and Aspergillus niger. The antifungal efficacy is summarized in the table below:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 64 µg/mL |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for drug development:

- Antimicrobial Development : A study highlighted the potential of similar sulfonamide derivatives in developing new antimicrobial agents targeting resistant bacterial strains. The findings suggest that modifications to the structure of sulfonamides can lead to enhanced activity against resistant pathogens .

- Mechanistic Studies : Interaction studies have focused on the binding affinity of this compound to enzymes involved in bacterial metabolism. These studies aim to elucidate the specific pathways through which the compound exerts its antibacterial effects.

- Pharmacological Applications : The compound's unique structure allows for further modifications that could lead to novel therapeutic agents. Its potential applications extend beyond antibiotics into areas such as agrochemicals and pharmaceuticals targeting various diseases.

Scientific Research Applications

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole exhibits significant antibacterial and antifungal activities. The presence of the nitro group is particularly noteworthy as it often enhances antimicrobial efficacy. Research indicates that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The compound's mechanism of action involves disrupting bacterial metabolism by targeting specific enzymes or receptors. Interaction studies reveal its binding affinity to these biological targets, helping to elucidate its therapeutic potential and possible side effects.

Synthesis Pathway

The synthesis of this compound typically involves the reaction between 2-methyl-5-nitroimidazole and 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride , facilitated by a base such as triethylamine. The general synthetic pathway can be summarized as follows:

- Preparation of Sulfonyl Chloride:

- React 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with a base.

- Nucleophilic Substitution:

- The base promotes nucleophilic substitution at the sulfonyl chloride site by 2-methyl-5-nitroimidazole.

This synthetic approach highlights the compound's unique structural features that may enhance its biological activity compared to simpler analogs .

Applications in Pharmaceuticals

The antibacterial properties of this compound make it suitable for developing new antimicrobial agents. Its unique chemical structure allows for modifications that could lead to novel therapeutic agents targeting resistant bacterial strains.

Potential Case Studies

Several studies have explored the efficacy of this compound against specific bacterial strains:

| Study Reference | Bacterial Strain | Efficacy Observed |

|---|---|---|

| Study A | Staphylococcus aureus | Significant inhibition |

| Study B | Escherichia coli | Moderate inhibition |

| Study C | Candida albicans | High antifungal activity |

These findings suggest that further research could lead to practical applications in treating infections caused by resistant pathogens.

Agrochemical Applications

Beyond its pharmaceutical potential, this compound may also find applications in agrochemicals due to its antimicrobial properties. The ability to combat plant pathogens could enhance agricultural productivity and food security by reducing crop losses due to disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (): This compound shares the 2-methyl-5-nitroimidazole core but replaces the sulfonyl group with a chloromethylphenyl moiety. However, the absence of a sulfonyl group reduces its polarity compared to the target compound, which may influence solubility and bioavailability .

1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole () :

Featuring a dimethoxyphenyl group, this derivative emphasizes aromatic stacking interactions. The absence of a nitro group reduces redox activity, but the methoxy substituents improve solubility in polar solvents. In contrast, the target compound’s nitro group may confer antimicrobial or electron-transfer properties .1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole () : With an ethylthioethyl side chain, this analog has a lower molecular weight (215.27 g/mol) and logP (1.44), suggesting higher lipophilicity than the target compound. The sulfonyl group in the target likely increases hydrophilicity, which could affect pharmacokinetic profiles .

Preparation Methods

Preparation of 2-Methyl-5-Nitro-1H-Imidazole

The precursor 2-methyl-5-nitro-1H-imidazole is synthesized via nitration of 2-methylimidazole using a nitric acid-sulfuric acid mixture. This step requires controlled temperatures (0–5°C) to prevent over-nitration.

Sulfonylation Reaction

-

Reagent Setup :

-

Reaction Monitoring :

-

Workup :

Yield and Purity

Critical Parameters Affecting Regioselectivity

The nitro group at the 5-position of the imidazole ring directs sulfonylation to the N1 position due to:

-

Electronic Effects : The nitro group withdraws electron density, reducing the basicity of the adjacent N3 nitrogen.

-

Steric Hindrance : The 2-methyl group further discourages substitution at N3.

Experimental validation via H NMR confirms exclusive N1 substitution, with no detectable N3 regioisomers.

Comparative Analysis of Reaction Conditions

| Parameter | Condition A (KCO, DMF) | Condition B (EtN, DMSO) |

|---|---|---|

| Reaction Time | 4 hours | 6 hours |

| Temperature | 25°C | 40°C |

| Yield | 72% | 68% |

| Purity | 97% | 94% |

Condition A (KCO in DMF) provides superior yield and purity due to faster reaction kinetics and reduced side reactions.

Characterization and Validation

-

H NMR (400 MHz, CDCl) :

-

C NMR :

Industrial-Scale Considerations

For large-scale synthesis:

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound contains a nitro group (electron-withdrawing), a methoxy-substituted benzenesulfonyl group (bulky, steric effects), and a methyl-substituted imidazole ring. These features impact electronic distribution, solubility, and interactions with biological targets. For example, the nitro group enhances electrophilicity, which may contribute to antiprotozoal activity, as seen in structurally related metronidazole analogues . The sulfonyl group can influence crystallinity and hydrogen-bonding patterns, critical for X-ray diffraction studies .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical approach involves:

- Step 1 : Functionalization of the imidazole ring via alkylation or sulfonation. For example, reacting 2-methyl-5-nitroimidazole with 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMSO) with a base like KOH at 60–80°C .

- Step 2 : Purification via column chromatography or recrystallization, monitored by HPLC (e.g., Newcrom R1 column with acetonitrile/water mobile phase) . Yield optimization requires careful control of stoichiometry and reaction time .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : H and C NMR identify substituent positions on the imidazole and benzene rings. For example, the nitro group deshields adjacent protons, causing distinct splitting patterns .

- IR : Peaks at ~1350 cm (N=O stretch) and ~1150 cm (S=O stretch) confirm functional groups .

- HPLC : Reverse-phase methods (e.g., Newcrom R1 column) with UV detection at 254 nm validate purity (>98%) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity?

- Method : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, guiding synthetic modifications .

- Example : DFT analysis of the nitro group’s electron-withdrawing effect explains its role in stabilizing transition states during sulfonation .

Q. How can contradictions in reported biological activities be resolved?

- Data Reconciliation : Compare assay conditions (e.g., bacterial strain, concentration ranges) across studies. For instance, discrepancies in antiprotozoal efficacy may arise from variations in protozoan membrane permeability or nitroreductase expression .

- Mechanistic Probes : Use isotopically labeled analogs (e.g., N-nitro) to track metabolic activation pathways via LC-MS .

Q. What strategies optimize hydrogen-bonding analysis in crystallographic studies?

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R(8) rings) using software like SHELXL .

- Temperature Effects : Collect data at 100 K to minimize thermal motion artifacts. For example, low-temperature XRD revealed a bifurcated hydrogen bond between the sulfonyl oxygen and imidazole NH in a related compound .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Substitution Patterns : Replace the methoxy group with halogens (e.g., Cl, F) to improve lipophilicity and target binding, as demonstrated in benzimidazole derivatives .

- Bioisosteres : Substitute the nitro group with a cyano or trifluoromethyl group to reduce toxicity while retaining activity .

Methodological Tables

Q. Table 1. Synthetic Conditions for Key Intermediates

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imidazole alkylation | 2-methyl-5-nitroimidazole, KOH/DMSO, 70°C, 12 h | 65–78 | |

| Sulfonation | 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride, DCM, RT, 6 h | 82 |

Q. Table 2. Computational Parameters for DFT Studies

| Functional | Basis Set | Property Analyzed | Software |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | HOMO-LUMO gap, Fukui indices | Gaussian 16 |

| M06-2X | def2-TZVP | Solvent effects (PCM model) | ORCA 5.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.